3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
Properties
IUPAC Name |
3-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-8-9-4-14-12-11(6-15-16(12)7-9)10-2-1-3-13-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUGFENNSQIJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed
Oxidation: 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-methanol.
Substitution: Various halogenated or alkylated derivatives depending on the specific reagents used.
Scientific Research Applications
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural modifications. These interactions often involve key pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are associated with cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Positional Isomerism: Pyridin-3-yl vs. Pyridin-2-yl Substitution
The positional isomer 3-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde (MW: 224.22 g/mol) differs only in the pyridine substitution (2-yl vs. 3-yl). This minor structural change alters electronic effects:
- Electronic Effects : The nitrogen orientation in pyridin-3-yl enhances conjugation with the core, increasing electron-withdrawing effects compared to pyridin-2-yl.
Heterocycle Variation: Thiophene vs. Pyridine
3-[3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol replaces the pyridine ring with a thiophene and substitutes the carbaldehyde with a propanol group. Key differences include:
- Electronic Environment : Thiophene’s sulfur atom contributes to π-electron richness, enhancing aromatic interactions but reducing hydrogen-bonding capacity compared to pyridine.
- Solubility: The propanol group increases hydrophilicity, contrasting with the carbaldehyde’s polarity .
Functional Group Modifications: Carbaldehyde vs. Ester
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (MW: 343.33 g/mol) and ethyl 7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate feature ester groups at C6 instead of carbaldehyde:
- Reactivity : Esters are less reactive than carbaldehydes, favoring stability over further derivatization.
Fluorescent Derivatives: Coumarin Hybrids
3-[3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl]-2H-chromen-2-one incorporates a coumarin moiety, enabling fluorescence. This highlights the carbaldehyde’s role as a synthetic handle—replacing it with a coumarin group introduces optical properties absent in the target compound .
Biological Activity
3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridine ring fused to a pyrazolo[1,5-a]pyrimidine core with an aldehyde functional group, which enhances its reactivity and biological interactions.
- IUPAC Name : 3-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
- Molecular Formula : C₁₂H₈N₄O
- Molecular Weight : 224.22 g/mol
- CAS Number : 946384-92-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition. Its structure allows it to interact with various biological targets, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell growth and survival pathways. Notably, it has shown potent inhibitory effects on Pim-1 and Flt-3 kinases, which are critical in the regulation of cell proliferation and survival in cancer cells.
Case Study: Inhibition of Pim-1 Kinase
A study evaluated the inhibitory effects of several pyrazolo[1,5-a]pyrimidine derivatives on Pim-1 kinase. The lead compound demonstrated:
- IC₅₀ Values : Strong inhibition at submicromolar concentrations.
- Selectivity : High selectivity against a panel of 119 oncogenic kinases, with >98% inhibition observed at 1 μM concentration for Pim-1.
The selectivity score for the lead compound was calculated as S(50) = 0.14, indicating a favorable profile for therapeutic application (Table 1).
| Kinase | Inhibition at 1 μM |
|---|---|
| Pim-1 | >98% |
| Flt-3 | >95% |
| TRKC | 96% |
| TRKB | >90% |
| Other Kinases | Varies (50%-80%) |
Therapeutic Applications
The compound's ability to inhibit key kinases positions it as a potential therapeutic agent in treating various cancers. Its low toxicity profile and favorable pharmacokinetics enhance its attractiveness as a drug candidate.
Potential Applications Include:
- Cancer Therapy : Targeting abnormal cell growth through kinase inhibition.
- Anti-inflammatory Agents : Modulating inflammatory pathways via enzyme interactions.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves cycloaddition reactions followed by condensation with hydrazine derivatives. The structural modifications in the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity, allowing for the optimization of lead compounds through SAR studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidine scaffolds are typically synthesized via cyclization reactions using hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, multi-step protocols involve:
Pyrazole ring formation : Use of sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) for nucleophilic substitution .
Functionalization : Introduction of aldehyde groups at the 6-position via oxidation or formylation reactions (e.g., using Vilsmeier-Haack conditions) .
- Key Considerations : Reaction conditions (temperature, solvent) must be optimized to avoid side products like over-oxidized intermediates .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., pyridin-3-yl at C3 and aldehyde at C6). IR spectroscopy verifies the aldehyde stretch (~1700 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or EI-MS) and fragmentation patterns to rule out impurities .
- XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry for crystalline derivatives .
Q. What are the reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde at C6 can undergo:
- Nucleophilic addition : React with amines (e.g., hydrazines) to form hydrazones or imines, useful for further functionalization .
- Condensation reactions : Participate in Knoevenagel or Aldol reactions to extend conjugation for materials science applications .
- Reduction : Convert to a hydroxymethyl group using NaBH for prodrug development .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Methodological Answer :
- Docking studies : Use software like Discovery Studio or AutoDock to model interactions with target proteins (e.g., kinases or adenosine receptors). Focus on the pyridin-3-yl and aldehyde groups as key pharmacophores .
- DFT calculations : Analyze electron density maps to predict regioselectivity in nucleophilic attacks or oxidation states .
- ADMET profiling : Tools like SwissADME evaluate solubility, permeability, and metabolic stability based on the compound’s logP and topological polar surface area .
Q. What strategies mitigate conflicting spectral data in structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 7-amino-3-(2'-chlorophenylazo) derivatives) to validate assignments .
- Isotopic labeling : Use -labeled precursors to resolve overlapping signals in crowded aromatic regions .
- Dynamic NMR : Study temperature-dependent shifts to identify tautomeric forms or conformational flexibility .
Q. How does the pyridin-3-yl substituent influence electronic properties and reactivity?
- Methodological Answer :
- Electron-withdrawing effects : The pyridine ring increases electrophilicity at C6, enhancing aldehyde reactivity toward nucleophiles.
- Steric effects : Pyridin-3-yl’s orientation may hinder access to the aldehyde group, requiring solvent optimization (e.g., DMSO for polar interactions) .
- Spectroscopic validation : Compare -NMR chemical shifts of the aldehyde carbon with/without pyridin-3-yl to quantify electronic effects .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Methodological Answer :
- Catalyst optimization : Use Pd-catalyzed cross-coupling to install the pyridin-3-yl group selectively, minimizing byproducts .
- Process monitoring : Employ inline FTIR or HPLC to detect intermediates and adjust reaction parameters in real time .
- Crystallization protocols : Recrystallize from DMF/ethanol mixtures to isolate high-purity product, avoiding kinetic byproducts .
Toxicological and Safety Considerations
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation (analogous to pyrazolo[1,5-a]pyrimidin-6-amine derivatives) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of aldehyde vapors .
- Waste disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal .
Contradictions and Limitations in Current Literature
- Synthetic yields : Reported yields for pyrazolo[1,5-a]pyrimidine derivatives vary widely (62–77%), likely due to differences in solvent purity or reaction scale .
- Bioactivity data : Limited in vivo studies exist for this specific compound; extrapolations are based on structurally related triazolopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
